molecular formula C23H36O3 B14462137 3-[4-(Tetradecyloxy)phenyl]prop-2-enoic acid CAS No. 71931-26-5

3-[4-(Tetradecyloxy)phenyl]prop-2-enoic acid

Cat. No.: B14462137
CAS No.: 71931-26-5
M. Wt: 360.5 g/mol
InChI Key: MAIJIPGFLLOFMZ-UHFFFAOYSA-N
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Description

3-[4-(Tetradecyloxy)phenyl]prop-2-enoic acid is an organic compound characterized by a phenyl group substituted with a tetradecyloxy chain and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Tetradecyloxy)phenyl]prop-2-enoic acid typically involves the esterification of 4-hydroxybenzaldehyde with tetradecanol, followed by a Wittig reaction to introduce the prop-2-enoic acid group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Tetradecyloxy)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like nitric acid for nitration. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted phenyl derivatives

Scientific Research Applications

3-[4-(Tetradecyloxy)phenyl]prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(Tetradecyloxy)phenyl]prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Tetradecyloxy)phenyl]prop-2-enoic acid is unique due to the presence of the long tetradecyloxy chain, which imparts distinct physical and chemical properties. This structural feature can influence the compound’s solubility, reactivity, and interactions with other molecules, making it valuable for specific applications.

Properties

CAS No.

71931-26-5

Molecular Formula

C23H36O3

Molecular Weight

360.5 g/mol

IUPAC Name

3-(4-tetradecoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C23H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-20-26-22-17-14-21(15-18-22)16-19-23(24)25/h14-19H,2-13,20H2,1H3,(H,24,25)

InChI Key

MAIJIPGFLLOFMZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=C(C=C1)C=CC(=O)O

Origin of Product

United States

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